2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
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Overview
Description
“2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate” is a compound with the molecular formula C38H47N2O7P . It is an important D-glucopyranose derivative often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .
Synthesis Analysis
The synthesis of this compound involves the reaction of tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate, as a glycosyl donor, with hydroquinone . This reaction is initiated by catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf), resulting in 4-hydroxyphenyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside with high stereoselectivity and yield .Molecular Structure Analysis
The molecular weight of this compound is 674.8 g/mol . The InChI string and SMILES string provide a textual representation of the compound’s structure .Chemical Reactions Analysis
This compound is involved in glucosylation reactions and is used as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It also enables the preparation of α-glucopyranosyl chloride .Physical And Chemical Properties Analysis
This compound is a solid with an optical activity of [α]20/D +49±2°, c = 2% in dioxane . It has a melting point of 151-156 °C and should be stored at a temperature of −20°C .Scientific Research Applications
Prodrug Synthesis
- Methyl Glucuronate Prodrug: The compound has been utilized in synthesizing a prodrug form of phosphorodiamidic mustard. This prodrug, designed for improved therapeutic efficacy, is activated by enzymes like carboxylate esterase and β-D-glucuronidase (Ghosh & Farquhar, 1997).
Glycosylation in Carbohydrate Chemistry
- Synthesis of Complex Carbohydrates: It plays a crucial role in the synthesis of complex carbohydrates, such as lacto-N-neotetraose and lacto-N-tetraose, which are significant in biological systems (Aly, Ibrahim el-S, Ashry el-S, & Schmidt, 1999).
- Production of Aryl D-Glucopyranosides: The chemical has been used in reactions with phenolic compounds to produce aryl α-D-glucopyranosides, essential in carbohydrate-based drug design (Yamanoi, Fujioka, & Inazu, 1994).
Enzyme Inhibition Studies
- Potential Glucosidase Inhibitor: It has been instrumental in synthesizing a thio analogue of n-propyl kojibioside for evaluation as a potential glucosidase inhibitor, which is crucial in understanding enzyme function and drug development (Andrews & Pinto, 1995).
Synthesis of Fluorine-Containing Compounds
- Development of Fluorine-Containing Analogues: Research indicates its use in synthesizing fluorine-containing natural gastrodin and its analogues. Fluorinated compounds often have unique biological activities, making them important in medicinal chemistry (Lin et al., 1990).
Other Applications
- Nonasaccharide Synthesis: It has been used in the synthesis of a branched nonasaccharide, demonstrating its utility in creating complex sugar structures relevant in biological research (Damager et al., 1999).
- Cyclomalto-octaoses Synthesis: The compound is instrumental in synthesizing various cyclomalto-octaoses isomers, which are crucial in understanding carbohydrate structures and their biological roles (Tanimoto, Sakaki, & Koizumi, 1995).
Future Directions
properties
IUPAC Name |
N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3/t34-,35-,36+,37-,38-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYAYXUZHPWJOK-JTDOPDNRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)P(=O)(N(C)C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455634 |
Source
|
Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate | |
CAS RN |
143520-19-8 |
Source
|
Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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